1-N-cyclopropyl-5-fluorobenzene-1,2-diamine

概要

説明

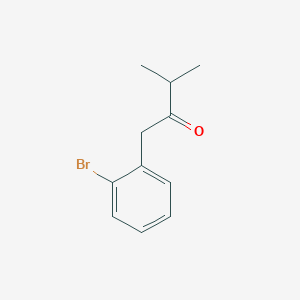

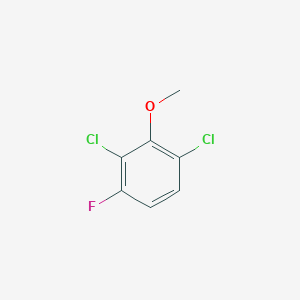

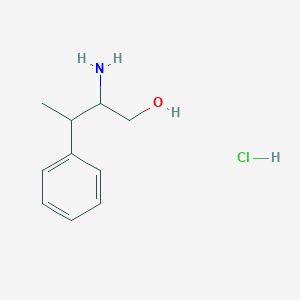

1-N-cyclopropyl-5-fluorobenzene-1,2-diamine is a chemical compound with the molecular formula C9H11FN2 . It has a molecular weight of 166.2 g/mol .

Molecular Structure Analysis

The InChI code for this compound is 1S/C9H11FN2/c10-6-1-4-8(11)9(5-6)12-7-2-3-7/h1,4-5,7,12H,2-3,11H2 . This code provides a specific textual representation of the compound’s molecular structure.Physical and Chemical Properties Analysis

This compound has a molecular weight of 166.2 g/mol . The specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.科学的研究の応用

Stereoselective Synthesis

A study describes an NHC-catalyzed (N-heterocyclic carbene) stereoselective ring opening of epoxy and cyclopropyl enals, leading to regio- and stereodivergent synthesis of 1,2-amino alcohols/diamines with high diastereo- and enantiopurity. This method offers a straightforward pathway to valuable compounds bearing multiple stereocenters, demonstrating the potential of cyclopropyl and fluorobenzene derivatives in complex organic synthesis (S. B. Poh et al., 2018).

Biological Activity and Structural Characterization

Another research effort led to the synthesis of bis(2,2,3,3-tetrafluoro-1,4-butanedialkoxy)-2-trans-6-bis(4-fluorobenzyl)spirocyclotetraphosphazene, highlighting the structural characterization, biological activity, and Density Functional Theory (DFT) studies of the compound. The study found significant antimicrobial activity against S. aureus and cytotoxic activity against L929 fibroblast and MCF-7 breast cancer cells, pointing to the potential biomedical applications of such compounds (Gamze Elmas et al., 2020).

Catalysis and Synthetic Applications

Gold(I)-catalyzed intermolecular addition of carbon nucleophiles to 1,6-enynes, including reactions with cyclopropane, showcases the ability to control product formation through ligand selection on the gold catalyst. This process indicates the flexibility of cyclopropyl and fluorobenzene derivatives in creating diverse organic molecules through catalytic reactions (C. H. Amijs et al., 2008).

Polymer Science

Research on soluble fluoro-polyimides derived from diamines similar to 1-N-cyclopropyl-5-fluorobenzene-1,2-diamine demonstrates the synthesis of polymers with excellent thermal stability, low moisture absorption, and high hygrothermal stability. These materials are significant for advanced applications in electronics and aerospace due to their unique physical properties (K. Xie et al., 2001).

Organometallic Chemistry and Solvent Applications

The study on organometallic chemistry using partially fluorinated benzenes explores the use of fluorobenzenes as solvents for organometallic chemistry and transition-metal-based catalysis. This research indicates that compounds related to this compound could serve as non-coordinating solvents or readily displaced ligands in organometallic reactions, broadening the scope of their application in synthetic chemistry (S. Pike et al., 2017).

Safety and Hazards

特性

IUPAC Name |

2-N-cyclopropyl-4-fluorobenzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11FN2/c10-6-1-4-8(11)9(5-6)12-7-2-3-7/h1,4-5,7,12H,2-3,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBVLTGPZMAEVQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC2=C(C=CC(=C2)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[4-(Pyrimidin-2-yl)morpholin-2-yl]methanol](/img/structure/B1442951.png)

![1,4,6,7-Tetrahydropyrano[4,3-C]pyrazol-3-amine](/img/structure/B1442966.png)

![[Amino(4-chlorophenyl)methylidene]amino prop-2-enoate](/img/structure/B1442968.png)

![4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-amine hydrobromide](/img/structure/B1442970.png)